6-Sulfanilamidoindazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inducing Arthritis in Rats

One of the most well-established applications of 6-SAI is its use as a model for inducing arthritis in rats. When administered orally or subcutaneously, 6-SAI triggers a self-limiting inflammatory arthritis characterized by joint swelling, redness, and pain. This model has been valuable in studying the mechanisms of inflammatory arthritis, evaluating potential anti-arthritic drugs, and understanding the role of various factors like endotoxin in disease development.

Several studies have explored the use of 6-SAI in this context. For instance, research published in "Agents and Actions" investigated the potential involvement of oxygen radicals in 6-SAI arthritis. The study concluded that these radicals likely play a minimal role in the disease process []. Additionally, a study published in "Skeletal Radiology" utilized phosphorus-31 magnetic resonance spectroscopy to monitor the progression of 6-SAI induced arthritis in rats [].

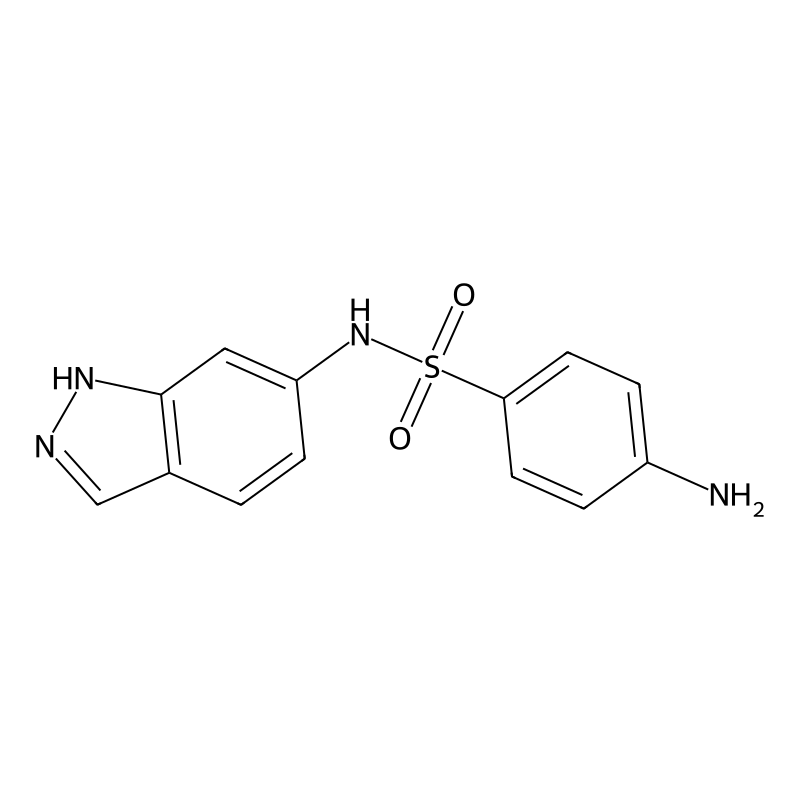

6-Sulfanilamidoindazole is characterized by the presence of a sulfanilamide group attached to an indazole moiety. Its chemical formula is C₉H₈N₄O₂S, and it is recognized for its potential therapeutic applications due to its unique structure that combines the pharmacological properties of both components. The sulfanilamide portion is known for its antibacterial activity, while the indazole part has been linked to various biological activities, including anti-inflammatory effects.

- Protonation: The nitrogen atoms in the sulfonamide group can be protonated under acidic conditions, affecting the compound's reactivity and solubility.

- Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

- Reduction Reactions: The indazole ring can undergo reduction under specific conditions, potentially altering its biological activity.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance therapeutic efficacy.

The biological activity of 6-sulfanilamidoindazole has been explored in various studies:

- Antibacterial Activity: Like other sulfanilamides, this compound exhibits antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folic acid synthesis .

- Anti-inflammatory Effects: Research indicates that derivatives of indazole, including 6-sulfanilamidoindazole, possess anti-inflammatory properties. They have been shown to inhibit cyclooxygenase-2 activity and reduce nitric oxide generation in vitro .

- Antiproliferative Activity: Some studies suggest that this compound may also exhibit antiproliferative effects against certain cancer cell lines, although further research is needed to confirm these findings .

The synthesis of 6-sulfanilamidoindazole typically involves several steps:

- Formation of Indazole Derivative: The initial step often includes the synthesis of an indazole derivative through cyclization reactions involving appropriate precursors.

- Sulfonamide Formation: The indazole derivative is then reacted with a sulfonyl chloride or sulfonamide reagent under basic conditions to form the final product.

- Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain a pure sample suitable for biological testing.

A general synthetic route involves using SnCl₂ or similar reagents in the presence of pyridine and ethanol as solvents .

6-Sulfanilamidoindazole has potential applications in various fields:

- Pharmaceutical Development: Due to its antibacterial and anti-inflammatory properties, it may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.

- Research: It can be utilized in biochemical assays to study mechanisms of action related to cyclooxygenase inhibition or bacterial resistance mechanisms.

Interaction studies have shown that 6-sulfanilamidoindazole interacts with various biological targets:

- Enzyme Inhibition: It acts as a competitive inhibitor for enzymes involved in folic acid metabolism in bacteria, similar to other sulfanilamide derivatives .

- Receptor Binding: Preliminary studies suggest potential interactions with inflammatory mediators and receptors involved in pain signaling pathways.

These interactions highlight its potential utility in modulating biological responses.

Several compounds share structural similarities with 6-sulfanilamidoindazole. Here are some notable examples:

Uniqueness

The uniqueness of 6-sulfanilamidoindazole lies in its dual functionality derived from both the sulfonamide and indazole components. This combination may provide enhanced therapeutic effects compared to compounds that possess only one of these functional groups. Additionally, its specific interactions with biological targets could lead to novel applications in treating resistant bacterial infections or inflammatory conditions.

Acute and Chronic Articular Lesions

The histopathological examination of 6-sulfanilamidoindazole-induced arthritis reveals distinct patterns of articular lesions that evolve through acute and chronic phases. During the acute phase, which manifests within the first two weeks of compound exposure, the synovial tissue demonstrates characteristic exudative synovitis marked by hypertrophy and desquamation of synovial lining cells [3] [6]. The synovial membrane exhibits infiltration of numerous mononuclear cells accompanied by a notably small number of polymorphonuclear leukocytes, a feature that distinguishes this model from other experimental arthritis conditions [3] [18].

The synovial lumen contains fibrin exudation, and focal hemorrhage with fibrin deposition occurs within the synovial tissue [3]. Microscopic analysis reveals that the synovial changes are characterized by the presence of stellate cells, mononuclear cells, and minimal polymorphonuclear leukocyte infiltration [3]. This pattern of cellular infiltration represents a fundamental characteristic of 6-sulfanilamidoindazole-induced inflammation, where the absence of prominent neutrophil infiltration contributes to the self-limiting nature of the articular lesions [3] [18].

Table 1: Histopathological Features of 6-Sulfanilamidoindazole-Induced Arthritis

| Tissue Location | Acute Phase Changes (1-2 weeks) | Chronic Phase Changes (2-4 weeks) |

|---|---|---|

| Synovial Lining | Hypertrophy and desquamation of synovial cells | Granulation tissue formation with angiogenesis |

| Periarticular Tissues | Edematous inflammation with mononuclear infiltration | Marked fibrosis of affected areas |

| Articular Cartilage | Surface preservation without erosion | Maintained structural integrity |

| Subchondral Bone | No significant alterations | Absence of bone destruction |

| Periosteum | Reactive bone formation and osteogenic changes | Continued new bone formation |

| Joint Capsule | Inflammatory cell infiltration | Progressive fibrotic changes |

| Tendons/Ligaments | Focal mononuclear cell infiltration at insertions | Resolution of inflammatory infiltrates |

The chronic phase, extending from two to four weeks, demonstrates the progression toward granulation tissue formation with marked angiogenesis [3] [6]. The affected areas show significant fibrosis development, while the articular cartilage maintains its structural integrity without evidence of erosive changes [3]. Importantly, the absence of bone and cartilage destruction distinguishes 6-sulfanilamidoindazole-induced arthritis from rheumatoid arthritis models, where substantial joint destruction typically occurs [3].

Table 2: Cellular Infiltration Patterns in 6-Sulfanilamidoindazole-Induced Arthritis

| Cell Type | Distribution Pattern | Peak Presence Timeline |

|---|---|---|

| Mononuclear Cells | Predominant infiltration in synovium and periarticular tissues | 1-7 days post-treatment initiation |

| Polymorphonuclear Leukocytes | Minimal presence (characteristic feature) | Consistently low throughout |

| Macrophages | Present in inflammatory areas | 2-14 days |

| Lymphocytes | Scattered throughout inflamed tissues | 1-14 days |

| Plasma Cells | Limited presence | 7-21 days |

| Fibroblasts | Increased proliferation in granulation tissue | 14-28 days |

| Endothelial Cells | Enhanced angiogenesis in healing phase | 14-28 days |

The periosteal changes represent another significant feature of the acute and chronic phases, with reactive bone formation and osteogenic changes occurring as early as the first week [3] [6]. These periosteal alterations include the formation of cartilage islets around tibial bone and demonstrate the compound's capacity to stimulate bone-forming responses [3]. The evolution from acute exudative changes to chronic granulation tissue formation follows a predictable timeline, with the inflammatory component gradually replaced by reparative processes [3] [18].

Periarticular and Systemic Histopathological Changes

The histopathological impact of 6-sulfanilamidoindazole extends beyond the primary articular structures to encompass significant periarticular and systemic tissue alterations. The periarticular tissues demonstrate edematous inflammation characterized by exudative and edematous periarthritis that accompanies the synovial changes [3] [6]. The periarticular connective tissues show infiltration of mononuclear cells within days of initial compound exposure, creating a inflammatory microenvironment that extends beyond the joint capsule [16].

Vascular changes represent a prominent feature of the periarticular histopathology, with subendothelial insudation of small-sized arteries and medial fibrinoid degeneration of medium-sized arteries observed during the first two weeks [6]. These arterial changes progress to intimal thickening and medial hypertrophy by the fourth week, demonstrating a pattern similar to that induced by vasodilating agents [6]. The vascular alterations occur both in affected ankle regions and in remote locations, indicating a systemic vascular response to the compound [6].

Table 3: Systemic Histopathological Changes Associated with 6-Sulfanilamidoindazole Treatment

| Organ System | Observed Changes | Onset Timeline |

|---|---|---|

| Hepatic | Portal edema with mononuclear infiltration, sinusoidal cell hypertrophy | 1-7 days |

| Thyroid | Follicular hyperplasia, epithelial cell hypertrophy | 2-7 days |

| Pulmonary | Occasional arteritis, serosal inflammation | 5-7 days |

| Cardiac | Arterial changes similar to vasodilator effects | 1-14 days |

| Renal | No significant pathological changes reported | Not documented |

| Gastrointestinal | Serositis in mesenteric tissues | 5-7 days |

| Lymphatic | Thymic cortical lymphocyte pyknosis | 2-7 days |

The hepatic manifestations include portal region edema with mononuclear cell infiltration observable from the first day of treatment, accompanied by hypertrophy and increased numbers of sinusoidal cells typically evident by the seventh day [16]. The thyroid gland demonstrates follicular hyperplasia and epithelial cell hypertrophy, reflecting the compound's systemic endocrine effects [6] [16]. These thyroid changes correlate with pituitary alterations thought to be related to depression of thyroid hormone production [6].

Serosal tissue inflammation represents another significant systemic manifestation, with acute inflammation affecting mesentery, mediastinum, and capsules of spleen and thymus [6]. This serositis often accompanies arteritis and demonstrates the widespread inflammatory potential of 6-sulfanilamidoindazole [6]. The lymphatic system shows thymic cortical lymphocyte pyknosis and adrenal gland hypertrophy in affected animals [16].

The pulmonary system occasionally exhibits arteritis and serosal inflammation, while the cardiovascular system demonstrates arterial changes reminiscent of vasodilator-induced pathology [6]. These systemic vascular changes suggest that 6-sulfanilamidoindazole induces inflammation based on local vascular damage mechanisms [3]. The complement system shows significant activation, with total hemolytic complement activity increasing by 69 percent during developing arthritis and 42 percent in fully developed arthritis [36].

Recovery Dynamics and Tissue Remodeling

The recovery phase of 6-sulfanilamidoindazole-induced arthritis demonstrates remarkable tissue remodeling capabilities and complete resolution of inflammatory changes. The recovery process begins immediately following cessation of compound administration and follows a predictable timeline characterized by progressive normalization of both local and systemic pathological changes [18]. The ankle swelling, which represents the primary clinical manifestation, shows marked reduction within two weeks of treatment cessation [18].

Table 4: Recovery Timeline and Tissue Remodeling in 6-Sulfanilamidoindazole Arthritis

| Recovery Phase | Ankle Swelling | Inflammatory Lesions | Fibrotic Changes | Periosteal Bone Formation |

|---|---|---|---|---|

| 2 weeks post-treatment cessation | Markedly reduced | No active inflammation detected | Present in affected areas | Still evident |

| 4 weeks post-treatment cessation | Minimal residual swelling | Absent | Gradually diminishing | Stabilized formation |

| 8 weeks post-treatment cessation | Nearly absent | Absent | Minimal residual fibrosis | Integrated with normal bone |

| 12 weeks post-treatment cessation | Complete resolution | Absent | Near-complete resolution | Fully integrated |

The histopathological examination during recovery reveals that active inflammatory lesions become undetectable by two weeks post-treatment cessation, although fibrotic changes remain present in affected areas [18]. The fibrotic alterations, which represent the residual effects of the granulation tissue formation phase, gradually diminish over the subsequent weeks [18]. By four weeks of recovery, the fibrotic changes show progressive reduction, and by twelve weeks, near-complete resolution occurs [18].

The periosteal bone formation, which represents one of the more persistent changes, undergoes gradual integration with normal bone architecture [18]. The newly formed periosteal bone initially remains evident at two weeks post-cessation but becomes stabilized by four weeks [18]. The integration process continues through eight weeks, when the reactive bone becomes incorporated into normal bone structure, and achieves full integration by twelve weeks [18].

The plasma fibrinogen levels, which become elevated during the active phase, normalize within two weeks of recovery, indicating resolution of the systemic inflammatory response [18]. The normalization of biochemical parameters precedes the complete histological resolution, suggesting that systemic inflammatory mediators clear more rapidly than structural tissue changes [18].

The vascular changes that characterize the acute and chronic phases also undergo progressive resolution during recovery [6]. The arterial alterations, including intimal thickening and medial hypertrophy, gradually normalize as the inflammatory stimulus is removed [6]. The systemic manifestations, including hepatic portal edema and thyroid follicular hyperplasia, similarly resolve during the recovery period [6] [16].

Arterial Involvement Patterns

The arteritis induced by 6-Sulfanilamidoindazole demonstrates a characteristic pattern of vascular involvement that extends beyond the articular regions. In periarticular and periosteal tissues of affected ankles, small-sized arteries exhibit subendothelial insudation, while medium-sized arteries develop medial fibrinoid degeneration, typically observed at one and two weeks of treatment [1]. These early changes progress to intimal thickening and medial hypertrophy by four weeks, representing a chronic vascular remodeling process.

The arterial changes are not confined to the articular regions but manifest systemically in multiple organ systems. Similar arterial pathology has been frequently observed in the liver, thyroid glands, and lungs, and rarely in various other organs and tissues [1]. This widespread arterial involvement suggests a systemic mechanism rather than a localized inflammatory process. The histopathological features of the arteritis closely resemble those induced by vasodilating agents, indicating potential shared pathogenic mechanisms [3].

Serositis Development

Acute inflammation of serous tissues represents a significant component of 6-Sulfanilamidoindazole-induced systemic effects. The serositis affects multiple anatomical sites, including the mesentery, mediastinum, and capsules of the spleen and thymus [1]. This inflammatory process often occurs concurrently with arteritis, suggesting a coordinated systemic inflammatory response.

The serositis pattern demonstrates the compound's ability to induce inflammation in serous membranes throughout the body. The involvement of the mediastinum and other thoracic serous tissues may contribute to respiratory symptoms, while mesenteric involvement could affect gastrointestinal function. The inflammatory changes in serous tissues typically resolve with fibrosis as the acute phase subsides [3].

| Anatomical Location | Pathological Changes | Time Course | Advanced Changes (4 weeks) |

|---|---|---|---|

| Periarticular arteries | Subendothelial insudation | 1-2 weeks onset | Intimal thickening, medial hypertrophy |

| Hepatic arteries | Medial fibrinoid degeneration | 1-2 weeks onset | Intimal thickening, medial hypertrophy |

| Pulmonary arteries | Arterial changes similar to systemic pattern | 1-2 weeks onset | Intimal thickening, medial hypertrophy |

| Mesentery | Acute inflammation of serous tissues | Concurrent with arteritis | Resolution with fibrosis |

| Mediastinum | Acute inflammation of serous tissues | Concurrent with arteritis | Resolution with fibrosis |

Pathogenic Mechanisms

The arteritis and serositis induced by 6-Sulfanilamidoindazole appear to result from a combination of direct vascular toxicity and immune-mediated inflammatory responses. The similarity to vasodilator-induced arteritis suggests that the compound may affect vascular smooth muscle function or endothelial integrity [1]. The systematic nature of the arterial involvement indicates that the pathogenic mechanism involves circulating factors rather than local tissue effects.

Research has demonstrated that the arterial changes are independent of the articular inflammation, as they occur in organs and tissues distant from the affected joints [1]. This independence suggests that the arteritis represents a primary systemic effect of 6-Sulfanilamidoindazole rather than a secondary consequence of joint inflammation.

Hepatic and Pulmonary Tissue Responses

Hepatic Arterial Changes

The hepatic manifestations of 6-Sulfanilamidoindazole treatment primarily involve the arterial system within the liver. Hepatic arteries exhibit subendothelial insudation and medial fibrinoid degeneration, following the same temporal pattern observed in periarticular vessels [1]. These changes typically manifest at one to two weeks of treatment and progress to intimal thickening and medial hypertrophy by four weeks.

The hepatic arterial changes occur independently of hepatocellular injury, indicating that the primary target is the vascular system rather than the hepatic parenchyma. This pattern distinguishes 6-Sulfanilamidoindazole-induced hepatic effects from typical drug-induced liver injury, which usually involves hepatocellular damage or cholestasis [4]. The absence of significant hepatocellular necrosis or inflammation suggests that the hepatic effects are primarily vascular in nature.

Pulmonary Vascular Involvement

Pulmonary arterial changes mirror those observed in other organ systems, with similar patterns of subendothelial insudation and medial fibrinoid degeneration [1]. The pulmonary manifestations may contribute to respiratory symptoms, although the clinical significance of these changes has not been fully characterized. The involvement of pulmonary arteries suggests that the systemic arteritis could potentially affect gas exchange or pulmonary circulation.

The pulmonary tissue responses appear to be secondary to the arterial changes rather than representing primary pulmonary toxicity. This pattern is consistent with the systemic nature of 6-Sulfanilamidoindazole-induced arteritis and suggests that pulmonary symptoms, if present, would likely be related to vascular compromise rather than direct pulmonary parenchymal injury.

| Organ System | Histopathological Changes | Timing of Onset | Severity | Relationship to Arthritis |

|---|---|---|---|---|

| Hepatic arteries | Subendothelial insudation, medial fibrinoid degeneration | 1-2 weeks | Moderate to severe | Independent systemic effect |

| Hepatic parenchyma | Secondary effects from arterial changes | Following arterial changes | Variable | Independent systemic effect |

| Pulmonary arteries | Arterial changes similar to systemic pattern | 1-2 weeks | Moderate to severe | Independent systemic effect |

| Pulmonary parenchyma | Secondary effects from arterial changes | Following arterial changes | Variable | Independent systemic effect |

Dose-Response Relationships

The hepatic and pulmonary tissue responses demonstrate dose-dependent characteristics, with more severe changes observed at higher doses of 6-Sulfanilamidoindazole [1]. The relationship between dose and tissue response suggests that the arterial changes result from direct drug effects rather than idiosyncratic reactions. This dose-dependency supports the hypothesis that 6-Sulfanilamidoindazole exerts its effects through a specific mechanism that can be saturated at higher concentrations.

The progression from early arterial changes to chronic vascular remodeling indicates that continued exposure to 6-Sulfanilamidoindazole leads to progressive vascular damage. This temporal progression emphasizes the importance of understanding the duration of exposure in addition to the dose when evaluating the systemic effects of this compound.

Thyroid Dysfunction and Pituitary Gland Alterations

Thyroid Follicular Changes

6-Sulfanilamidoindazole induces significant thyroid dysfunction characterized by follicular hyperplasia and epithelial cell hypertrophy [1] [5]. These changes represent a compensatory response to decreased thyroid hormone production, indicating that the compound interferes with normal thyroid hormone synthesis. The thyroid effects are not limited to 6-Sulfanilamidoindazole but have been observed with other non-arthritogenic sulfonamides, suggesting a class effect of sulfonamide compounds on thyroid function [5].

The follicular hyperplasia observed in 6-Sulfanilamidoindazole-treated animals demonstrates the thyroid gland's attempt to maintain hormone production in the face of synthetic disruption. This compensatory mechanism indicates that the compound interferes with the normal thyroid hormone synthesis pathway, leading to increased thyroid-stimulating hormone stimulation and subsequent follicular proliferation.

Pituitary Gland Alterations

The pituitary gland undergoes morphological changes in response to 6-Sulfanilamidoindazole treatment, which are believed to be related to the depression of thyroid hormone production [1]. These pituitary alterations represent secondary effects of thyroid dysfunction rather than direct pituitary toxicity. The changes in pituitary morphology likely reflect adaptive responses to altered thyroid hormone feedback.

Research with other sulfonamides has demonstrated that chronic administration leads to thyrotroph hypertrophy and hyperplasia, with the development of "thyroidectomy cells" characterized by enlarged cytoplasm and altered ultrastructural features [6]. These changes become evident after seven to ten days of treatment and progress with continued administration, indicating a time-dependent response to thyroid hormone deficiency.

Hypothalamic-Pituitary-Thyroid Axis Disruption

The thyroid dysfunction induced by 6-Sulfanilamidoindazole disrupts the normal hypothalamic-pituitary-thyroid axis feedback regulation [1]. This disruption leads to a cascade of endocrine effects that extend beyond the thyroid gland itself. The axis disruption manifests as altered thyroid hormone levels, compensatory pituitary changes, and potentially hypothalamic responses to the altered hormonal environment.

The systemic nature of the endocrine disruption indicates that 6-Sulfanilamidoindazole effects extend beyond local tissue responses to involve complex neuroendocrine regulatory mechanisms. This broader endocrine impact may contribute to the systemic inflammatory response and could influence the recovery process following treatment discontinuation.

| Endocrine Component | Pathological Changes | Mechanism | Clinical Significance | Dose Relationship |

|---|---|---|---|---|

| Thyroid follicular cells | Follicular hyperplasia | Compensatory response to decreased hormone production | Indicator of thyroid dysfunction | Observed with non-arthritogenic sulfonamides |

| Thyroid epithelial cells | Hyperplasia and hypertrophy | Direct effect of sulfonamide on thyroid tissue | Evidence of direct thyroid toxicity | Dose-dependent response |

| Thyroid hormone production | Depression of synthesis | Inhibition of thyroid hormone synthesis pathway | Primary mechanism of thyroid disruption | Dose-dependent effect |

| Pituitary thyrotrophs | Morphological alterations | Secondary response to decreased thyroid hormone | Evidence of pituitary involvement | Related to duration of treatment |

| Pituitary morphology | Structural changes related to thyroid dysfunction | Adaptive changes to thyroid dysfunction | Secondary endocrine effects | Progressive with continued treatment |

| Hypothalamic-pituitary-thyroid axis | Disrupted feedback regulation | Disrupted normal feedback loops | Systemic endocrine disruption | Systemic effect independent of arthritis |

Recovery and Reversibility

The thyroid and pituitary changes induced by 6-Sulfanilamidoindazole demonstrate varying degrees of reversibility following treatment discontinuation. Studies with other sulfonamides have shown that the morphological changes in pituitary thyrotrophs tend to revert during recovery periods, indicating that the alterations are functional rather than permanent structural damage [6]. This reversibility suggests that the endocrine disruption represents a pharmacological effect rather than toxicological damage.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant